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An In-depth Examination of the Triggering Receptor Expressed on Myeloid Cells 2

Introduction

Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a transmembrane glycoprotein
that plays a critical role in the regulation of immune responses, particularly within the myeloid
lineage. Its functions are integral to phagocytosis, inflammation modulation, and cell survival.
Dysregulation of TREMZ2 signaling has been implicated in a range of pathologies, most notably
in neurodegenerative disorders such as Alzheimer's disease, making it a key target for
therapeutic development. This technical guide provides a comprehensive overview of the
cellular expression of TREMZ2, details on its signaling pathway, and methodologies for its
detection and quantification, tailored for researchers, scientists, and drug development
professionals.

Cellular Expression of TREM2

TREMZ2 is predominantly expressed in a specific subset of myeloid cells, which are integral to
the innate immune system. The primary cell types expressing TREM2 are microglia,
macrophages, osteoclasts, and dendritic cells.[1][2][3]

Microglia

Within the central nervous system (CNS), TREMZ2 is most prominently expressed by microglia,
the resident immune cells of the brain.[1][3] Microglial TREM2 is crucial for a variety of
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functions, including the clearance of apoptotic neurons and amyloid-beta plaques, synaptic
pruning, and the resolution of inflammation.[1] Expression of TREM2 in microglia can be
upregulated in response to brain injury and in neurodegenerative disease contexts.[1]

Macrophages

Various populations of tissue-resident macrophages express TREMZ2, including those in the
adipose tissue, adrenal gland, and placenta.[1] Notably, tumor-associated macrophages
(TAMSs), which are often implicated in creating an immunosuppressive tumor microenvironment,
are characterized by high TREM2 expression.[1] In the liver, TREM2 is expressed by
macrophages that respond to injury.[1]

Osteoclasts

TREM2 is expressed on osteoclasts, the myeloid-derived cells responsible for bone resorption.
[1] The TREM2/DAP12 signaling pathway is essential for osteoclast differentiation and function,
and mutations in TREM2 can lead to bone cysts, as seen in Nasu-Hakola disease.

Dendritic Cells

Immature monocyte-derived dendritic cells also express TREM2.[1] In the intestine, TREM2 is
expressed by myeloid-derived dendritic cells and macrophages and is implicated in
inflammatory bowel disease.[1]

Quantitative Expression of TREM2

The following tables summarize the relative expression levels of TREM2 across different cell
types, compiled from single-cell RNA sequencing data and other quantitative analyses.

Table 1: Relative TREM2 mRNA Expression in Human Myeloid Cells (Normalized Values)
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Cell Type

Relative mRNA Expression
(Normalized)

Data Source

Microglia

High

Single-cell RNA-seq

Macrophages (general)

Moderate to High

Single-cell RNA-seq

Tumor-Associated

High Single-cell RNA-seq
Macrophages
Osteoclasts Moderate In vitro differentiation studies
Dendritic Cells (immature) Moderate Flow cytometry and RNA-seq

Monocytes

Low to undetectable

Single-cell RNA-seq

Table 2: TREM2 Protein Expression in Key Cell Types

Cell Type Protein Expression Level Detection Method
] ) ) Immunohistochemistry,
Microglia High
Western Blot
Macrophages Moderate to High Flow Cytometry, Western Blot
Osteoclasts Moderate Western Blot
Dendritic Cells Moderate Flow Cytometry

TREM2 Signaling Pathway

TREM2 forms a receptor-signaling complex with the transmembrane adapter protein DAP12

(also known as TYROBP). Upon ligand binding, TREM2 engagement leads to the

phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within DAP12 by

Src family kinases. This phosphorylation event recruits and activates the spleen tyrosine kinase

(Syk).

Activated Syk initiates a downstream signaling cascade involving the phosphorylation of key

effector molecules, including Phospholipase C gamma (PLCy) and the p85 subunit of
Phosphoinositide 3-kinase (PI13K). Activation of the PI3K-Akt-mTOR pathway is crucial for
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supporting the metabolic fitness and survival of microglia. PLCy activation leads to an increase
in intracellular calcium levels and the activation of transcription factors such as NFAT. These
signaling events ultimately regulate a range of cellular functions, including phagocytosis,
cytokine production, cell proliferation, and survival.
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TREM2 Signaling Pathway

Experimental Protocols
Immunohistochemistry/Immunofluorescence for TREM2
in Human Brain Tissue

This protocol provides a general framework for the detection of TREM2 in formalin-fixed,
paraffin-embedded human brain tissue.

1. Deparaffinization and Rehydration:
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Immerse slides in Xylene: 2 x 5 minutes.

Immerse in 100% Ethanol: 2 x 3 minutes.

Immerse in 95% Ethanol: 1 x 3 minutes.

Immerse in 70% Ethanol: 1 x 3 minutes.

Rinse in distilled water: 2 x 3 minutes.

. Antigen Retrieval:

Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

Heat slides in a steamer or water bath at 95-100°C for 20-30 minutes.

Allow slides to cool to room temperature for 20 minutes.

Rinse in Tris-buffered saline (TBS) with 0.05% Tween-20 (TBST): 3 x 5 minutes.

. Blocking:

Incubate sections with a blocking buffer (e.g., 5% normal goat serum in TBST) for 1 hour at
room temperature to block non-specific antibody binding.

. Primary Antibody Incubation:

Dilute the primary anti-TREM2 antibody in blocking buffer. A recommended starting dilution is
1:100 to 1:500, but this should be optimized.

Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

. Secondary Antibody Incubation:

Rinse slides in TBST: 3 x 5 minutes.

Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1
hour at room temperature. For immunofluorescence, use a fluorescently labeled secondary
antibody (e.g., Alexa Fluor 488 goat anti-rabbit 1gG).
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. Detection (for Immunohistochemistry):

Rinse slides in TBST: 3 x 5 minutes.

Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC kit) for 30
minutes at room temperature.

Rinse slides in TBST: 3 x 5 minutes.

Develop with a diaminobenzidine (DAB) substrate solution until the desired stain intensity is
reached.

Rinse with distilled water to stop the reaction.

. Counterstaining and Mounting:

Counterstain with hematoxylin for 30-60 seconds.

Differentiate in acid alcohol and blue in running tap water.

Dehydrate through graded alcohols and clear in xylene.

Mount with a permanent mounting medium.

. Visualization (for Immunofluorescence):

Rinse slides in TBST: 3 x 5 minutes.

Mount with a mounting medium containing DAPI for nuclear counterstaining.

Visualize using a fluorescence microscope.
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Immunohistochemistry Workflow
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Flow Cytometry for TREM2 on Human Macrophages

This protocol describes the staining of surface TREM2 on human macrophages for flow
cytometric analysis.

1. Cell Preparation:
e Harvest macrophages and wash with ice-cold PBS.

e Resuspend cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide) at a
concentration of 1 x 1076 cells/mL.

2. Fc Receptor Blocking:

e Add Fc block (e.g., human IgG) to the cell suspension and incubate for 15 minutes on ice to
prevent non-specific antibody binding.

3. Primary Antibody Staining:

e Add a fluorescently conjugated anti-human TREM2 antibody (or a purified primary antibody
followed by a fluorescent secondary antibody) at the predetermined optimal concentration.

 Incubate for 30 minutes on ice in the dark.

4. Washing:

o Wash the cells twice with 2 mL of cold FACS buffer by centrifugation at 300 x g for 5 minutes.
5. (Optional) Secondary Antibody Staining:

« If an unconjugated primary antibody was used, resuspend the cell pellet in FACS buffer
containing a fluorescently conjugated secondary antibody.

e |ncubate for 30 minutes on ice in the dark.
e Wash twice with FACS buffer.

6. Data Acquisition:
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* Resuspend the final cell pellet in 300-500 uL of FACS buffer.

« Acquire data on a flow cytometer. Include appropriate isotype controls and unstained cells
for gating.
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Flow Cytometry Workflow

Western Blotting for TREM2

This protocol outlines the detection of TREM2 protein in cell lysates by Western blotting.
1. Sample Preparation:

e Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

o Determine protein concentration using a BCA or Bradford assay.

e Mix 20-30 pg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
2. SDS-PAGE:

e Load samples onto a 10-12% polyacrylamide gel.

e Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

» Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry
transfer system. Transfer for 1-2 hours at 100V or overnight at 30V at 4°C.

4. Blocking:

e Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.

5. Primary Antibody Incubation:

e Incubate the membrane with a primary anti-TREM2 antibody (e.g., 1:1000 dilution) in
blocking buffer overnight at 4°C with gentle agitation.

6. Secondary Antibody Incubation:
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Wash the membrane 3 x 10 minutes with TBST.

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in blocking
buffer for 1 hour at room temperature.

7. Detection:

Wash the membrane 3 x 10 minutes with TBST.

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

Detect the signal using a chemiluminescence imaging system or X-ray film.

Quantitative RT-PCR for TREM2

This protocol describes the quantification of TREM2 mRNA expression.
1. RNA Extraction:

o Extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according
to the manufacturer's instructions.

o Assess RNA guality and quantity using a spectrophotometer.
2. cDNA Synthesis:

» Synthesize cDNA from 1 pg of total RNA using a reverse transcription kit with oligo(dT) or
random primers.

3. gPCR Reaction:

e Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for TREM2, and
a SYBR Green master mix.

e Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
o Example human TREM2 primers:

o Forward: 5-CTGCTAACTCGGGACACACG-3'
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o Reverse: 5-GTGGAGACAGGCAGAGATGG-3'
4. qPCR Program:

o Perform the gPCR using a real-time PCR system with a standard cycling program (e.g.,
initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1
min).

5. Data Analysis:

o Calculate the relative expression of TREM2 using the AACt method, normalizing to the
housekeeping gene.

Conclusion

TREMZ2 is a key myeloid cell receptor with diverse and critical functions in immunity and tissue
homeostasis. Its prominent expression in microglia, macrophages, osteoclasts, and dendritic
cells underscores its importance in both physiological and pathological processes. The
methodologies detailed in this guide provide a robust framework for researchers to investigate
the expression and function of TREM2, paving the way for a deeper understanding of its role in
disease and the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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